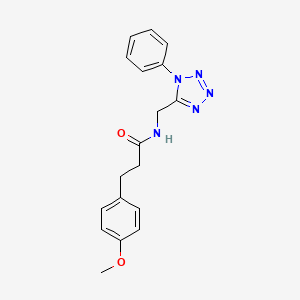
3-(4-methoxyphenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxyphenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)propanamide, also known as MPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPTP is a tetrazole derivative that has been synthesized and studied for its ability to modulate biological pathways and target specific receptors.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
A study discusses the synthesis and characterization of zinc phthalocyanine derivatives, highlighting their promising properties as photosensitizers in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant and Anticancer Activity
Another study synthesizes novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, evaluating their antioxidant and anticancer activities. The antioxidant activity of some derivatives was found to be significantly higher than that of ascorbic acid, and they exhibited cytotoxic effects against human glioblastoma U-87 and breast cancer MDA-MB-231 cell lines, indicating their potential as anticancer agents (Tumosienė et al., 2020).
Synthesis and Antibacterial/Antifungal Properties
Research on the synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives shows significant antibacterial and antifungal activities. These compounds, similar in structural motif to the queried compound, demonstrate promising antimicrobial properties against various strains, suggesting potential applications in developing new antibacterial and antifungal agents (Helal et al., 2013).
Molecular Docking and COX-2 Inhibition
Another study on tetrazole derivatives includes molecular docking to understand the orientation and interaction of molecules within the cyclooxygenase-2 (COX-2) enzyme's active site. Such studies are crucial for developing new anti-inflammatory drugs by targeting specific enzymes involved in inflammation processes (Al-Hourani et al., 2015).
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-phenyltetrazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-25-16-10-7-14(8-11-16)9-12-18(24)19-13-17-20-21-22-23(17)15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMNLBXZCPIYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

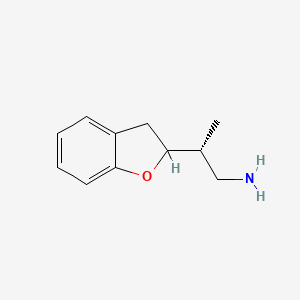
![2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2579922.png)
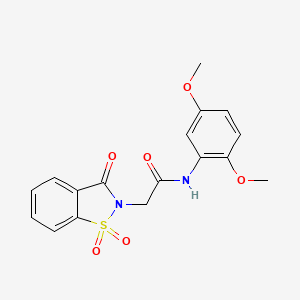
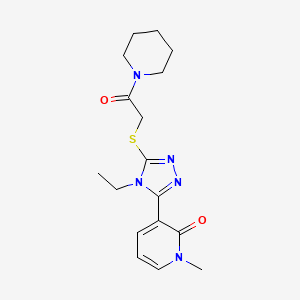
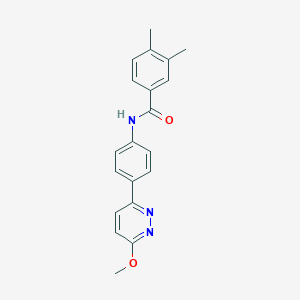
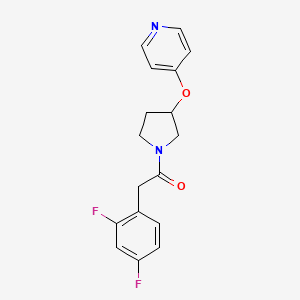
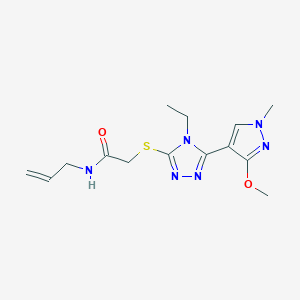
![1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2579934.png)

![2-(4-Chlorophenoxy)-2-methyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2579937.png)
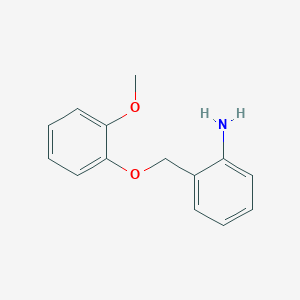
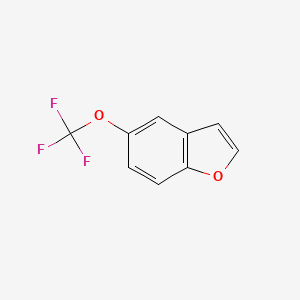
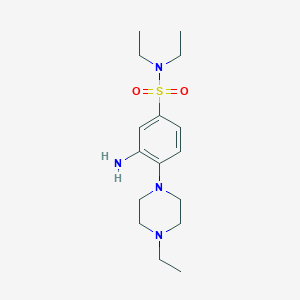
![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2579942.png)